molecular formula C16H19NO5 B14143608 2-Benzyl 1-(tert-butyl) (S)-4-oxoazetidine-1,2-dicarboxylate CAS No. 146849-54-9

2-Benzyl 1-(tert-butyl) (S)-4-oxoazetidine-1,2-dicarboxylate

Cat. No.: B14143608
CAS No.: 146849-54-9
M. Wt: 305.32 g/mol
InChI Key: OLXAPCABGTUANL-LBPRGKRZSA-N
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Description

2-Benzyl 1-(tert-butyl) (S)-4-oxoazetidine-1,2-dicarboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl 1-(tert-butyl) (S)-4-oxoazetidine-1,2-dicarboxylate typically involves multiple steps. One common method includes the reaction of a suitable azetidine precursor with benzyl and tert-butyl ester groups under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl 1-(tert-butyl) (S)-4-oxoazetidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced .

Scientific Research Applications

2-Benzyl 1-(tert-butyl) (S)-4-oxoazetidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl 1-(tert-butyl) (S)-4-oxoazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl 1-(tert-butyl) (S)-4-oxoazetidine-1,2-dicarboxylate is unique due to its azetidine ring, which is less common compared to other nitrogen-containing rings like pyrrolidine. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

146849-54-9

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2S)-4-oxoazetidine-1,2-dicarboxylate

InChI

InChI=1S/C16H19NO5/c1-16(2,3)22-15(20)17-12(9-13(17)18)14(19)21-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1

InChI Key

OLXAPCABGTUANL-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC1=O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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